molecular formula C10H15N B1371406 1-(3,5-Dimethylphenyl)ethan-1-amine CAS No. 91251-31-9

1-(3,5-Dimethylphenyl)ethan-1-amine

Cat. No.: B1371406
CAS No.: 91251-31-9
M. Wt: 149.23 g/mol
InChI Key: BWGRGXSRUZMWFO-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)ethan-1-amine is a secondary amine featuring an ethylamine backbone attached to a 3,5-dimethyl-substituted benzene ring. Its molecular formula is C₁₀H₁₅N, with a molecular weight of 149.24 g/mol . The 3,5-dimethyl substitution pattern introduces steric hindrance and modulates electronic properties, distinguishing it from other phenylalkylamines.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-7-4-8(2)6-10(5-7)9(3)11/h4-6,9H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGRGXSRUZMWFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethylphenyl)ethan-1-amine can be synthesized through several methods. One common approach involves the reduction of the corresponding nitro compound, 1-(3,5-dimethylphenyl)ethan-1-one, using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. Another method involves the reductive amination of 3,5-dimethylbenzaldehyde with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethylphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding imine or nitrile using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides, sulfonamides, and carbamates.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

    Substitution: Acyl chlorides, sulfonyl chlorides, isocyanates

Major Products Formed:

    Oxidation: Imines, nitriles

    Reduction: Alkanes

    Substitution: Amides, sulfonamides, carbamates

Scientific Research Applications

1-(3,5-Dimethylphenyl)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its effects on biological systems, particularly its stimulant and decongestant properties.

    Medicine: It has potential therapeutic applications in the treatment of conditions such as nasal congestion and hypotension.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)ethan-1-amine involves its interaction with trace amine-associated receptors (TAARs) and adrenergic receptors. By binding to these receptors, the compound modulates the release of neurotransmitters such as norepinephrine and dopamine, leading to its stimulant and decongestant effects. This interaction also influences various signaling pathways, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring critically influence chemical reactivity, solubility, and biological activity. Below is a comparative analysis with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Characteristics
1-(3,5-Dimethylphenyl)ethan-1-amine 3,5-dimethylphenyl C₁₀H₁₅N 149.24 Steric hindrance from methyl groups; reduced polarity compared to methoxy analogs .
2C-D (2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine) 2,5-dimethoxy-4-methylphenyl C₁₁H₁₇NO₂ 195.26 Methoxy groups enhance hydrogen bonding and receptor binding; psychoactive properties .
1-(3,5-Difluorophenyl)ethan-1-amine hydrochloride 3,5-difluorophenyl C₈H₉F₂N 157.16 Fluorine substituents increase electronegativity and metabolic stability .
(1R)-1-(3,4-Dimethylphenyl)ethan-1-amine hydrochloride 3,4-dimethylphenyl C₁₀H₁₅N 149.24 Chiral center; potential for enantioselective applications in drug development .

Key Observations:

  • Steric vs.
  • Polarity : Methoxy groups (as in 2C-D) increase polarity and hydrogen-bonding capacity, enhancing water solubility and receptor affinity. The methyl groups in the target compound reduce polarity, which may improve lipid solubility and blood-brain barrier penetration.
  • Chirality : Chiral analogs (e.g., ) demonstrate the importance of stereochemistry in biological activity, though the target compound’s stereochemical data are unspecified.

Pharmacological and Functional Implications

While direct data for this compound are lacking, insights can be drawn from structurally related compounds:

  • 2C Derivatives (): 2C-D and 2C-P exhibit serotonin receptor agonism due to methoxy groups aligning with receptor binding pockets. The target compound’s methyl groups may reduce affinity but enhance metabolic stability.
  • Fluorinated Analogs (): Fluorine atoms improve bioavailability and resistance to oxidative metabolism, suggesting that 3,5-dimethyl substitution could similarly enhance stability but reduce solubility.

Biological Activity

1-(3,5-Dimethylphenyl)ethan-1-amine, also known as 1-(3,5-dimethylphenyl)ethylamine , is an organic compound characterized by a branched alkyl chain and a substituted phenyl group. Its molecular formula is C11H17NC_{11}H_{17}N, indicating the presence of 11 carbon atoms, 17 hydrogen atoms, and one nitrogen atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with neurotransmitter systems.

Structural Features and Implications for Biological Activity

The structural characteristics of this compound suggest that it may exhibit significant biological activity. The presence of both aromatic and aliphatic components influences its pharmacological properties. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly regarding their interactions with monoamine transporters. These interactions can lead to stimulant properties or act as inhibitors of reuptake for neurotransmitters such as dopamine and norepinephrine, which are crucial in treating conditions like depression and attention deficit hyperactivity disorder (ADHD) .

The biological activity of this compound is primarily mediated through its binding to various receptors and transporters in the brain. It acts as a ligand for adrenergic, dopaminergic, and serotonergic receptors, modulating their activity and influencing neurotransmitter release and uptake . This mechanism suggests potential applications in neuropharmacology.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some related compounds and their unique attributes:

Compound NameStructure FeaturesUnique Attributes
1-(2-Methylphenyl)ethan-1-amineAromatic ring with ethane side chainPotentially lower activity due to less steric hindrance
1-(4-Methylphenyl)ethan-1-amineAromatic ring with methyl substitutionDifferent receptor selectivity compared to the 3,5-dimethyl variant
N,N-Dimethyl-2-phenylethylamineDimethyl substitution on nitrogenIncreased lipophilicity may enhance blood-brain barrier penetration

These comparisons highlight how variations in substituents on the aromatic ring or modifications to the amine group can significantly affect biological activity and pharmacokinetics .

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of this compound. For instance:

  • Neurotransmitter Interaction : A study demonstrated that compounds similar to this compound exhibit significant binding affinity to dopamine transporters. This suggests that they could enhance dopamine availability in synaptic clefts, potentially alleviating symptoms of mood disorders .
  • Stimulant Properties : Another investigation indicated that this compound may possess stimulant properties comparable to amphetamines. The findings suggested that it could be effective in increasing alertness and cognitive function in animal models .
  • High-throughput Screening : High-throughput screening methods have been employed to evaluate the biological activity of this compound against various targets. Results indicated promising activity against specific receptors involved in mood regulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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